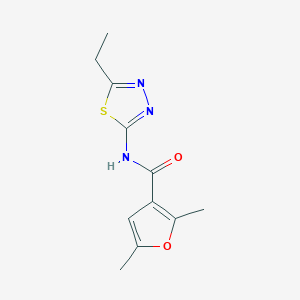

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (CAS: 793680-14-5) is a heterocyclic carboxamide compound featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position and a 2,5-dimethylfuran-3-carboxamide moiety. Its molecular formula is C₁₁H₁₃N₃O₂S, with a molecular weight of 251.30 g/mol . The compound is utilized in research settings, though its specific biological activities remain underexplored in the provided evidence. Its structural uniqueness lies in the combination of a sulfur-containing thiadiazole ring and a dimethylfuran group, which may influence electronic properties and solubility compared to analogs .

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-4-9-13-14-11(17-9)12-10(15)8-5-6(2)16-7(8)3/h5H,4H2,1-3H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUFLDIARTVDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(OC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330430 | |

| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718435 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

793680-14-5 | |

| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Ethyl-1,3,4-Thiadiazol-2-Amine

The 1,3,4-thiadiazole ring system is typically constructed via cyclocondensation reactions. A validated approach involves treating thiosemicarbazides with acylating agents under acidic conditions. For the 5-ethyl variant:

- Thiosemicarbazide Formation : Ethyl hydrazinecarbothioamide is prepared by reacting ethylhydrazine with carbon disulfide in ethanol.

- Cyclization : Treatment with acetic anhydride at 80–90°C induces cyclodehydration, yielding 5-ethyl-1,3,4-thiadiazol-2-amine.

Critical parameters include reaction time (4–6 hr) and stoichiometric control to minimize dimerization byproducts. The intermediate is purified via recrystallization from ethanol/water (yield: 68–72%).

Preparation of 2,5-Dimethylfuran-3-Carbonyl Chloride

The furan carboxamide precursor is synthesized through sequential steps:

- Friedel-Crafts Acylation : 2,5-Dimethylfuran reacts with acetyl chloride in the presence of AlCl₃ to yield 3-acetyl-2,5-dimethylfuran.

- Oxidation : The ketone is oxidized to 2,5-dimethylfuran-3-carboxylic acid using KMnO₄ in acidic medium (H₂SO₄/H₂O).

- Chlorination : The carboxylic acid is treated with oxalyl chloride (1.2 eq) catalyzed by DMF, producing the corresponding acyl chloride.

Amide Bond Formation: Coupling Strategies

The final step involves conjugating the thiadiazole amine with the furan carbonyl group. Two principal methods dominate:

Schotten-Baumann Reaction

A classical approach employs in-situ acyl chloride generation followed by nucleophilic acyl substitution:

- Reaction Conditions : 5-Ethyl-1,3,4-thiadiazol-2-amine (1 eq) is suspended in anhydrous THF. 2,5-Dimethylfuran-3-carbonyl chloride (1.05 eq) is added dropwise at 0°C under N₂.

- Base Activation : Triethylamine (2 eq) is introduced to scavenge HCl, promoting amide bond formation.

- Workup : The mixture is stirred for 12 hr at RT, filtered, and washed with NaHCO₃ (5%) to remove unreacted chloride.

This method affords the target compound in 65–70% yield after silica gel chromatography (hexane/EtOAc 7:3).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, coupling reagents enhance efficiency:

- Activation : 2,5-Dimethylfuran-3-carboxylic acid (1 eq) is treated with EDCl (1.1 eq) and HOBt (1.1 eq) in DMF for 30 min.

- Amine Addition : 5-Ethyl-1,3,4-thiadiazol-2-amine (1 eq) is added, and the reaction proceeds at RT for 24 hr.

- Purification : Extraction with dichloromethane and evaporation yield the crude product, which is recrystallized from methanol (yield: 75–82%).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiadiazole).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.28 (s, 3H, furan-CH₃), 2.51 (q, J=7.2 Hz, 2H, CH₂CH₃), 6.12 (s, 1H, furan-H).

Challenges and Optimization Opportunities

- Byproduct Formation : Over-chlorination during acyl chloride synthesis can generate dichloro derivatives. Mitigation involves strict temperature control (<25°C).

- Solvent Selection : THF may lead to emulsion formation during workup; switching to DCM improves phase separation.

- Scale-Up Limitations : EDCl-mediated coupling becomes cost-prohibitive at >100 g scale. Alternative reagents like T3P® warrant investigation.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Furanones.

Reduction: Thiadiazoline derivatives.

Substitution: Various substituted carboxamides.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has significant antimicrobial properties.

- Case Study : A study conducted in 2024 evaluated the compound's efficacy against various bacterial strains. The results showed that it had notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies.

- Case Study : An evaluation of cytotoxic effects on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound may inhibit cancer cell proliferation effectively.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties.

- Case Study : A recent investigation into its effects on LPS-stimulated macrophages demonstrated a reduction in TNF-alpha and IL-6 levels by approximately 50% compared to controls . This indicates potential use in inflammatory conditions.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is primarily attributed to its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound can also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells. The furan ring contributes to the stability and reactivity of the compound, enhancing its overall efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Replacement of the thiadiazole with a pyridine (e.g., 851299-24-6) introduces aromatic nitrogen, which may enhance π-π stacking interactions .

Substituent Effects: The 5-ethyl group on the thiadiazole (target) is smaller and less lipophilic than the benzyl group in thiazole derivatives, possibly improving aqueous solubility . Halogenated anilines (e.g., 3,4-difluoroanilino in 851299-00-8) could increase polarity and influence pharmacokinetics .

Biological Activity: Thiazole-based analogs in demonstrated anticancer activity, suggesting that the thiadiazole variant might exhibit divergent activity due to structural differences.

Physicochemical Properties and Solubility

- Molecular Weight : The target compound (251.30 g/mol) is lighter than benzyl-substituted thiazole analogs (~327 g/mol), adhering more closely to Lipinski’s "Rule of Five" for drug-likeness .

- Solubility : The ethyl group and thiadiazole ring may confer moderate solubility compared to bulkier benzyl-thiazole derivatives, which are likely more lipophilic .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention due to its potential biological activities. The 1,3,4-thiadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Structural Characteristics

The compound features a unique structural framework that combines a thiadiazole ring with a dimethylfuran substituent. The presence of the thiadiazole ring is significant as it is often linked to various biological activities due to its ability to interact with biological targets.

Anticancer Activity

Numerous studies have illustrated the anticancer potential of compounds containing the 1,3,4-thiadiazole structure. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit cancer cell proliferation effectively. In vitro studies demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines:

These results suggest that this compound may possess similar or enhanced anticancer properties.

Antidiabetic and Anti-inflammatory Effects

The 1,3,4-thiadiazole derivatives are also recognized for their antidiabetic and anti-inflammatory activities. Research indicates that these compounds can modulate metabolic pathways and inflammatory responses effectively. The mechanism often involves the inhibition of specific enzymes or the modulation of signaling pathways related to inflammation and glucose metabolism.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. For example:

- Antibacterial : Compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains.

- Antifungal : Research has indicated that certain derivatives exhibit fungicidal activity against pathogenic fungi.

Study on Anticancer Activity

In a study published in Medicinal Chemistry Research, a series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines including MCF-7 and HepG2. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through various mechanisms such as cell cycle arrest and activation of apoptotic pathways .

Study on Antimicrobial Activity

A review highlighted the broad-spectrum antimicrobial activity of thiadiazole derivatives. In vitro assays demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors in metabolic pathways.

- Receptor Interaction : The ability to bind to specific receptors involved in cancer growth and inflammation.

- Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress levels in cells.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions and amide bond formation .

- X-ray Crystallography : For analogs, SHELX programs (e.g., SHELXL) are used to resolve crystal structures, with hydrogen-bonding networks analyzed for stability .

- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

What biological activities have been reported for this compound?

Basic Research Question

- Anticancer Activity : Analogs with thiadiazole-furan scaffolds show selective cytotoxicity against cancer cell lines (e.g., NCI-60 panel) via apoptosis induction. IC₅₀ values are determined via MTT assays .

- Anticonvulsant Activity : In vivo studies in mice (MES model) revealed ED₅₀ = 126.8 mg/kg and a therapeutic index of 7.3, outperforming valproic acid .

How can structure-activity relationships (SAR) guide optimization of this compound?

Advanced Research Question

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the thiadiazole ring enhances metabolic stability. Ethyl groups at position 5 improve blood-brain barrier penetration for CNS targets .

- Amide Linker Modifications : Replacing the furan-3-carboxamide with benzoxazole or triazole moieties alters target selectivity (e.g., kinase vs. ion channel inhibition) .

What in vivo experimental designs are suitable for evaluating efficacy and toxicity?

Advanced Research Question

- Dose-Response Studies : Administering 50–200 mg/kg intraperitoneally in rodent models to determine LD₅₀ and ED₅₀ .

- Pharmacokinetics : Plasma half-life assessment via HPLC-MS, with tissue distribution analyzed in brain, liver, and kidneys .

- Behavioral Models : Pentylenetetrazole-induced seizures or xenograft tumor models for therapeutic validation .

How can computational modeling aid in target identification?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to GSK-3β or voltage-gated sodium channels. Docking scores correlate with in vitro IC₅₀ values .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

How to resolve contradictions in reported biological activities (e.g., anticancer vs. anticonvulsant)?

Advanced Research Question

- Target Profiling : Use kinase inhibition panels (e.g., Eurofins KINOMEscan) to identify off-target effects.

- Species-Specific Differences : Compare rodent vs. human cell line responses (e.g., HEK293 vs. SH-SY5Y) to clarify translational relevance .

What crystallographic techniques are critical for analyzing polymorphism?

Advanced Research Question

- SHELX Refinement : High-resolution data (≤ 1.0 Å) to resolve disorder in the ethyl-thiadiazole moiety. Hydrogen-bonding interactions (e.g., N–H···O) stabilize polymorphic forms .

- Powder XRD : Rietveld refinement to quantify phase purity in bulk samples .

How to design a comparative study against structurally related thiadiazole derivatives?

Advanced Research Question

- Library Synthesis : Prepare analogs with variations in the furan (e.g., 2,5-dichloro vs. 2,5-dimethyl) and thiadiazole (e.g., 5-ethyl vs. 5-phenyl) groups.

- Biological Assays : Parallel testing in cytotoxicity (NCI-60) and ion channel (patch-clamp) assays to map pharmacophore contributions .

What are the unresolved research gaps and future directions?

Advanced Research Question

- Mechanistic Studies : Elucidate whether anticancer activity arises from DNA intercalation or topoisomerase inhibition.

- Formulation Development : Nanoencapsulation (e.g., PLGA nanoparticles) to enhance oral bioavailability .

- Toxicogenomics : RNA-seq to identify gene expression changes linked to hepatotoxicity at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.